5-Nitro-2,1-benzoxazol-3-amine is a heterocyclic compound belonging to the benzoxazole family, which features a bicyclic structure containing both nitrogen and oxygen atoms. This compound is recognized for its diverse applications in medicinal chemistry and materials science, particularly due to its unique chemical properties and biological activities. The molecular formula of 5-Nitro-2,1-benzoxazol-3-amine is CHNO, and it has a CAS number of 94144-40-8.
5-Nitro-2,1-benzoxazol-3-amine is classified as a nitro-substituted benzoxazole derivative. Its synthesis typically involves the condensation of 2-aminophenol with nitro-substituted aromatic aldehydes, highlighting its relevance in organic synthesis and pharmaceutical development.
The synthesis of 5-Nitro-2,1-benzoxazol-3-amine can be achieved through several methodologies:
The molecular structure of 5-Nitro-2,1-benzoxazol-3-amine consists of a benzoxazole ring with a nitro group at the 5-position and an amino group at the 3-position. This arrangement provides distinct chemical reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (amino) groups.
Key structural data includes:
5-Nitro-2,1-benzoxazol-3-amine participates in various chemical reactions:
The mechanism of action for 5-Nitro-2,1-benzoxazol-3-amine primarily involves its interaction with biological targets. In medicinal applications, it can inhibit enzymes or proteins critical for pathogen survival, such as bacterial DNA gyrase or components involved in fungal cell wall synthesis. This activity underscores its potential therapeutic applications.
5-Nitro-2,1-benzoxazol-3-amine exhibits the following physical properties:
The chemical properties include:
Relevant analyses include spectral data (NMR, IR) that confirm its structure and purity .
5-Nitro-2,1-benzoxazol-3-amine has numerous applications in scientific research:
The benzoxazole core represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a planar bicyclic structure where a benzene ring is fused to an oxazole moiety (1,3-oxazole). This architecture confers distinctive physicochemical properties critical for drug-receptor interactions. The planar nature facilitates π-π stacking with aromatic residues in protein binding pockets, while the oxazole ring provides two hydrogen bond acceptors (N and O atoms) capable of forming directional interactions with biological targets [6] [8]. Additionally, the scaffold exhibits moderate lipophilicity, enabling favorable membrane permeability and bioavailability—attributes validated by marketed drugs containing this motif (e.g., the anti-inflammatory Flunoxaprofen, the muscle relaxant Chlorzoxazone, and the antibiotic Calcimycin) [6].
Notably, benzoxazoles serve as bioisosteres of endogenous purines (adenine and guanine), allowing them to mimic nucleotide interactions within enzymatic active sites involved in nucleic acid processing or energy metabolism [6] [8]. This molecular mimicry underpins their broad pharmacological relevance. The scaffold’s versatility is further enhanced by its tolerance for diverse substituents at the 2-, 5-, and 6-positions, enabling precise optimization of steric, electronic, and solubility properties [9]. Computational studies reveal that electron-withdrawing groups (EWGs) at the 5-position significantly modulate the benzoxazole’s electrostatic potential, enhancing interactions with residues in targets like topoisomerases or aggregation-prone proteins [7] [8].
Table 1: Key Physicochemical and Bioactive Properties of the Benzoxazole Scaffold
Property | Significance in Drug Design | Example Therapeutics |
---|---|---|
Planar Structure | Facilitates π-π stacking with aromatic amino acids in binding pockets | Tafamidis (transthyretin stabilizer) |
H-Bond Acceptors (N,O) | Enables interactions with protein H-bond donors; mimics purine bases | UK-1 (topoisomerase inhibitor) |
Moderate Lipophilicity | Balances membrane permeability and aqueous solubility for oral bioavailability | Flunoxaprofen (NSAID) |
Synthetic Versatility | Allows introduction of diverse substituents to fine-tune potency, selectivity, and ADME profiles | Boxazomycin B (antibiotic) |
The strategic incorporation of a nitro group (-NO₂) at the 5-position of the benzoxazole scaffold transforms its electronic profile and biological activity. This substitution exerts three primary effects:
Electron-Withdrawing Influence: The -NO₂ group significantly reduces electron density across the benzoxazole system, quantified by Hammett constants (σₘ = 0.71). This enhances the compound’s ability to participate in charge-transfer interactions and stabilizes binding to electron-rich regions of target proteins. In topoisomerase IIα (Topo IIα) inhibition, this electron deficiency facilitates interactions with cationic or polar residues (e.g., Lys/Lys/Arg clusters) within the ATP-binding domain, as confirmed by molecular docking studies [7].
Redox Modulation & Biochemical Activation: Nitroaromatics can undergo enzymatic reduction (e.g., by nitroreductases in hypoxic tumor cells or microbial enzymes), generating reactive intermediates like nitroanions or hydroxylamines. These species can induce oxidative stress, disrupt cellular redox balance, or covalently modify target proteins [7] [10]. This property is exploited in antimicrobial and antiproliferative agents, where selective activation in pathogenic vs. host cells offers therapeutic leverage.
Conformational Rigidity and Dipole Moment Enhancement: The strong dipole moment of the nitro group (∼3.5 D) increases the overall polarity of the molecule, improving orientation within polar binding sites. In protein misfolding diseases (e.g., Alzheimer’s, Parkinson’s), 5-nitrobenzoxazoles like 5-nitro-1,2-benzothiazol-3-amine (structurally analogous to 5-Nitro-2,1-benzoxazol-3-amine) demonstrate potent inhibition of α-synuclein and tau oligomerization. The nitro group’s polarity is postulated to facilitate interactions with hydrophobic-amyloidogenic regions via dipole-dipole or dipole-induced dipole forces, disrupting β-sheet formation [4].
Table 2: Impact of 5-Nitro Substitution on Benzoxazole Bioactivity
Electronic/Biochemical Effect | Consequence for Biological Activity | Validated Therapeutic Target |
---|---|---|
Strong Electron Withdrawal | Enhances binding to cationic/electropositive enzyme pockets (e.g., Topo IIα ATPase domain); stabilizes ligand-protein complexes | Human Topoisomerase IIα (IC₅₀ = 2 μM) [7] |
Bioreductive Activation | Generates cytotoxic or protein-modifying species selectively in target cells (e.g., hypoxic tumors, bacteria) | Antibacterial agents [10] |
Increased Dipole Moment | Improves orientation in polar binding sites; disrupts hydrophobic protein aggregation interfaces | α-Synuclein oligomerization [4] |
H-Bond Acceptor Capacity | Engages key H-bond donors in targets (e.g., backbone NH groups, Ser/Thr/Tyr side chains) | Proteases, Kinases [8] |
QSAR analyses consistently highlight that 5-nitro substitution maximizes topoisomerase IIα inhibition compared to other EWGs (-CN, -CF₃). This is attributed to optimal electron deficiency combined with the nitro group’s hydrogen-bond accepting ability and appropriate steric bulk [7]. Furthermore, the nitro group’s role in facilitating electron delocalization across the fused ring system enhances planarity, promoting DNA intercalation or stacking within amyloid fibrils—a mechanism distinct from classical intercalators like doxorubicin but crucial for disrupting nucleic acid processing or protein aggregation [4] [7].
Interactive Table 1: Substituent Effects on Benzoxazole Bioactivity (Hover to view mechanism details)
5-Position Substituent | Hammett Constant (σₘ) | Relative Topo IIα IC₅₀* | Dominant Mechanistic Influence |
---|---|---|---|
-NO₂ | 0.71 | 1.0 (reference) | Strong electron withdrawal; redox activation; H-bond acceptance |
-CN | 0.56 | 2.5 | Moderate electron withdrawal; H-bond acceptance |
-CF₃ | 0.43 | 4.8 | Moderate electron withdrawal; hydrophobic interactions |
-Cl | 0.37 | 8.3 | Weak electron withdrawal; hydrophobic/halogen bonding |
-H | 0.00 | 25.0 | Baseline activity; hydrophobic interactions only |
Supplier | Catalog Number | Quantity | Purity (%) | Price (USD) |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-352789 | 250 mg | >97 | $197.00 |
Santa Cruz Biotechnology | sc-352789A | 1 g | >97 | $399.00 |
CymitQuimica (Ref: IN-DA00F6UJ) | 64037-16-7 | 1 g | 97 | €89.00 |
CymitQuimica (Ref: 54-OR16964) | 64037-16-7 | 100 mg | 97 | €49.00 |
CymitQuimica (Ref: 3D-PCA03716) | 64037-16-7 | 2500 mg | Min. 95 | €447.00 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1